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molecular formula C16H13NO3 B1613132 1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID CAS No. 300365-79-1

1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID

Cat. No. B1613132
M. Wt: 267.28 g/mol
InChI Key: KBXWLAQHWUNMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06906084B2

Procedure details

To a solution of 3 g 1-(4-Methoxy-phenyl)-1H-indole-2-carboxylic acid methyl ester in 50 ml THF, 10 ml water and 0.58 g lithium hydroxide monohydrate were added. After stirring for 2 h at 60° C. the reaction was cooled to RT. The mixture was acidified with half concentrated hydrochloric acid and the precipitate was collected by filtration and was washed with 10 ml water The product was obtained as a white solid which was dried under reduced pressure. Yield: 520 mg.
Name
1-(4-Methoxy-phenyl)-1H-indole-2-carboxylic acid methyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)=[O:4].O.[OH-].[Li+].Cl>C1COCC1.O>[CH3:21][O:20][C:17]1[CH:18]=[CH:19][C:14]([N:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:13]=[C:5]2[C:3]([OH:4])=[O:2])=[CH:15][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
1-(4-Methoxy-phenyl)-1H-indole-2-carboxylic acid methyl ester
Quantity
3 g
Type
reactant
Smiles
COC(=O)C=1N(C2=CC=CC=C2C1)C1=CC=C(C=C1)OC
Name
lithium hydroxide monohydrate
Quantity
0.58 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at 60° C. the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to RT
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
was washed with 10 ml water The product
CUSTOM
Type
CUSTOM
Details
was obtained as a white solid which
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC=C(C=C1)N1C(=CC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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